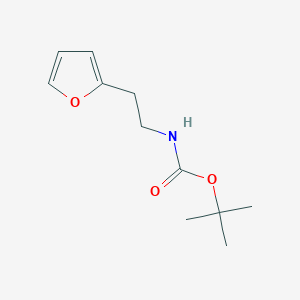
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The preparation of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves several synthetic routes. One common method is the reaction of benzoic acid hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Another method involves the oxidative cyclization of N-acyl hydrazones using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, and ferric chloride . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, often using eco-friendly and commercially viable processes .
Chemical Reactions Analysis
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead dioxide.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions introduce substituents on the aromatic ring.
Common reagents used in these reactions include hydrazine, aldehydes, and various oxidizing agents. Major products formed from these reactions include substituted oxadiazoles and other heterocyclic compounds .
Scientific Research Applications
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, interacting with biological molecules and disrupting their functions . This interaction can lead to the inhibition of enzymes, modulation of receptor activity, and interference with cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share similar heterocyclic structures but differ in their substitution patterns and biological activities . The unique structure of this compound allows it to exhibit distinct properties and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C15H10N2O3 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)13-16-14(20-17-13)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
InChI Key |
KJQFBKWEVBPDOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-Dimethoxyphenyl)-5-(ethylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1641615.png)







![4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]-N-(2H-tetrazol-5-yl)benzamide](/img/structure/B1641653.png)




![Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B1641663.png)
